molecular formula C24H25N3O4S2 B2691935 4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 361481-68-7

4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No. B2691935
CAS RN: 361481-68-7
M. Wt: 483.6
InChI Key: BPTLHJYSOXVDET-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DASB, and it has been found to have a range of biochemical and physiological effects that make it a promising tool for studying various biological processes.

Scientific Research Applications

Photodynamic Therapy Applications

  • The compound's derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, have shown potential in photodynamic therapy, particularly for cancer treatment. These derivatives display high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • A series of benzamide derivatives similar to the given compound were synthesized and showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives demonstrated higher efficacy compared to the reference drug etoposide (Ravinaik et al., 2021).

Nematocidal Activity

  • Novel oxadiazole derivatives containing thiadiazole amide groups, related to the given compound, have been synthesized and evaluated for nematocidal activities. These compounds showed promising activity against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Properties

  • Benzamide derivatives incorporating thiazole moiety, similar to the given compound, have been synthesized and demonstrated notable anticonvulsant and antimicrobial activities. Specific derivatives exhibited significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

Supramolecular Gel Formation

  • N-(thiazol-2-yl)benzamide derivatives, related to the compound , have been investigated for their gelation behavior. They have shown potential in forming supramolecular gels, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-5-13-27(14-6-2)33(29,30)20-10-7-18(8-11-20)23(28)26-24-25-21(16-32-24)19-9-12-22(31-4)17(3)15-19/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLHJYSOXVDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

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